Cas no 3825-64-7 (4-fluoro-2-methyl-1-vinyl-benzene)

4-Fluoro-2-methyl-1-vinyl-benzene is a fluorinated aromatic compound featuring a vinyl substituent at the 1-position and a methyl group at the 2-position of the benzene ring. The presence of fluorine enhances its reactivity in electrophilic aromatic substitution and cross-coupling reactions, making it a valuable intermediate in organic synthesis. The vinyl group allows for further functionalization through polymerization or addition reactions, while the methyl group contributes to steric and electronic modulation. This compound is particularly useful in pharmaceuticals, agrochemicals, and advanced material synthesis due to its balanced reactivity and structural versatility. High purity grades ensure consistent performance in demanding applications.
4-fluoro-2-methyl-1-vinyl-benzene structure
3825-64-7 structure
Product Name:4-fluoro-2-methyl-1-vinyl-benzene
CAS No:3825-64-7
MF:C9H9F
MW:136.166166067123
CID:923248
PubChem ID:22327885
Update Time:2025-05-20

4-fluoro-2-methyl-1-vinyl-benzene Chemical and Physical Properties

Names and Identifiers

    • 4-fluoro-2-methyl-1-vinyl-benzene
    • 1-ethenyl-4-fluoro-2-methylbenzene
    • SCHEMBL867378
    • 3825-64-7
    • AKOS006331697
    • DTXSID10624857
    • EN300-388639
    • p-Fluor-a-methylstyrol
    • Inchi: 1S/C9H9F/c1-3-8-4-5-9(10)6-7(8)2/h3-6H,1H2,2H3
    • InChI Key: KEZDVVCDQRDBDN-UHFFFAOYSA-N
    • SMILES: FC1C=CC(C=C)=C(C)C=1

Computed Properties

  • Exact Mass: 136.06887
  • Monoisotopic Mass: 136.068828449g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

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Additional information on 4-fluoro-2-methyl-1-vinyl-benzene

4-Fluoro-2-Methyl-1-Vinylbenzene: A Comprehensive Overview

The compound 4-fluoro-2-methyl-1-vinylbenzene, also known by its CAS number 3825-64-7, is a significant aromatic compound with unique structural and chemical properties. This compound has garnered attention in various fields, including organic synthesis, material science, and pharmacology, due to its versatile reactivity and potential applications. In this article, we will delve into the structural characteristics, synthesis methods, chemical reactivity, and recent advancements in the utilization of 4-fluoro-2-methyl-1-vinylbenzene.

The molecular structure of 4-fluoro-2-methyl-1-vinylbenzene consists of a benzene ring substituted with a fluorine atom at the para position, a methyl group at the ortho position, and a vinyl group at the meta position. This substitution pattern imparts distinct electronic and steric effects on the molecule, making it highly reactive under specific conditions. The presence of the fluorine atom introduces electron-withdrawing effects, while the methyl group provides electron-donating properties. The vinyl group further enhances the compound's reactivity by introducing unsaturation into the aromatic system.

Recent studies have highlighted the importance of 4-fluoro-2-methyl-1-vinylbenzene in click chemistry and transition-metal-catalyzed reactions. For instance, researchers have explored its use as a building block in the synthesis of complex heterocyclic compounds. The vinyl group in this compound serves as an excellent site for conjugate additions and cycloaddition reactions, enabling the construction of diverse molecular architectures. Furthermore, its fluorinated nature makes it a valuable precursor for drug discovery programs targeting specific biological pathways.

In terms of synthesis, several methods have been reported for the preparation of 4-fluoro-2-methyl-1-vinylbenzene. One common approach involves Friedel-Crafts alkylation or acylation followed by dehydrohalogenation to introduce the vinyl group. Alternatively, coupling reactions using palladium catalysts have been employed to assemble this compound from simpler precursors. These methods underscore the versatility of synthetic strategies available for constructing such substituted aromatic compounds.

The chemical reactivity of 4-fluoro-2-methyl-1-vinylbenzene is influenced by its substituent effects and conjugation patterns. The fluorine atom at the para position directs incoming electrophiles to specific positions on the benzene ring, while the methyl group modulates steric hindrance during reactions. The vinyl group further enhances reactivity by enabling conjugate additions and facilitating participation in radical-based transformations.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 4-fluoro-2-methyl-1-vinylbenzene. Quantum mechanical calculations have revealed that the fluorine substituent significantly alters the electron density distribution on the benzene ring, making certain positions more susceptible to nucleophilic or electrophilic attack. These findings have been instrumental in designing more efficient synthetic routes and predicting reaction outcomes.

In conclusion, 4-fluoro-2-methyl-1-vinylbenzene, with its unique structural features and versatile reactivity, continues to be a focal point in chemical research. Its applications span across multiple disciplines, from organic synthesis to materials science, and ongoing studies promise further innovations in its utilization. As researchers continue to explore its potential, this compound is expected to play an increasingly important role in advancing both academic and industrial chemistry.

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